molecular formula C13H18O5 B14672813 Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate CAS No. 41138-63-0

Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate

Cat. No.: B14672813
CAS No.: 41138-63-0
M. Wt: 254.28 g/mol
InChI Key: IYVJDJXPPVXUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate is an organic compound with a complex structure that includes a cyclopentyl ring substituted with three oxo groups and a heptanoate ester chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate can be achieved through a multi-step process. One common method involves the Piancatelli rearrangement, which is catalyzed by zinc chloride (ZnCl2). This reaction converts methyl 8-(furan-2-yl)-8-hydroxyoctanoate to the desired product through isomerization . The starting material, methyl 8-(furan-2-yl)-8-hydroxyoctanoate, can be obtained by reducing methyl 8-(furan-2-yl)-8-oxooctanoate with sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate exerts its effects involves interactions with specific molecular targets. The compound’s oxo groups and ester functionality allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: A simpler ester with a heptanoate chain but lacking the cyclopentyl ring and oxo groups.

    Methyl 8-(furan-2-yl)-8-hydroxyoctanoate: A precursor in the synthesis of Methyl 7-(2,3,5-trioxocyclopentyl)heptanoate.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring with multiple oxo groups and a heptanoate ester chain. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from simpler esters and related compounds.

Properties

CAS No.

41138-63-0

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl 7-(2,3,5-trioxocyclopentyl)heptanoate

InChI

InChI=1S/C13H18O5/c1-18-12(16)7-5-3-2-4-6-9-10(14)8-11(15)13(9)17/h9H,2-8H2,1H3

InChI Key

IYVJDJXPPVXUBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCC1C(=O)CC(=O)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.